molecular formula C12H11BrCl3N B215025 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline

Cat. No.: B215025
M. Wt: 355.5 g/mol
InChI Key: WXERFTVXNVKWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline can be achieved through several methods. One common approach involves the reaction of 3-bromoquinoline with trichloromethylating agents under specific conditions. For instance, the reaction can be carried out using trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or hydroxymethyl.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced trichloromethyl groups. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trichloromethyl)-1,2-dihydro-3-chloro-1-ethylquinoline
  • 2-(Trichloromethyl)-1,2-dihydro-3-iodo-1-ethylquinoline
  • 2-(Trichloromethyl)-1,2-dihydro-3-fluoro-1-ethylquinoline

Uniqueness

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is unique due to the presence of both trichloromethyl and bromo groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromo group, in particular, can enhance the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H11BrCl3N

Molecular Weight

355.5 g/mol

IUPAC Name

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline

InChI

InChI=1S/C12H11BrCl3N/c1-2-17-10-6-4-3-5-8(10)7-9(13)11(17)12(14,15)16/h3-7,11H,2H2,1H3

InChI Key

WXERFTVXNVKWMZ-UHFFFAOYSA-N

SMILES

CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl

Canonical SMILES

CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl

Origin of Product

United States

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